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molecular formula C14H21Br B8461466 3-(p-Tert.butyl-phenyl)-2-methyl-propyl bromide

3-(p-Tert.butyl-phenyl)-2-methyl-propyl bromide

Cat. No. B8461466
M. Wt: 269.22 g/mol
InChI Key: KHMVZVBQHVHLOW-UHFFFAOYSA-N
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Patent
US04241058

Procedure details

300.2 g of 3-(p-tert.butyl-phenyl)-2-methyl-propanol are added dropwise over a period of 2 hours at 20°-30° C. to 218.6 g of phosphorus tribromide and the mixture is left to stand for 16 hours. The mixture is subsequently heated to 55°-60° C. over a period of 1.5 hours, cooled to ca 10° C. and cautiously poured on to ice. The aqueous solution is exhaustively extracted with ether, the combined ether phases are washed with saturated sodium bicarbonate solution and water, dried over sodium sulphate and evaporated. By fraction distillation there is obtained pure 3-(p-tert.butyl-phenyl)-2-methyl-propyl bromide of boiling point 104° C./0.025 Torr.
Quantity
300.2 g
Type
reactant
Reaction Step One
Quantity
218.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:15])[CH2:13]O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].P(Br)(Br)[Br:17]>>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:15])[CH2:13][Br:17])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
300.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CO)C
Name
Quantity
218.6 g
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is subsequently heated to 55°-60° C. over a period of 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ca 10° C.
ADDITION
Type
ADDITION
Details
cautiously poured on to ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is exhaustively extracted with ether
WASH
Type
WASH
Details
the combined ether phases are washed with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
By fraction distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CBr)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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